Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-
Description
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- (hereafter referred to as the "target compound") is a fluorinated aromatic diazenyl derivative featuring a propanedinitrile backbone. Its structure includes two trifluoromethyl (-CF₃) groups at the 3,5-positions of the phenyl ring, linked via a diazenyl (-N=N-) group to the nitrile-bearing carbon chain. This compound is hypothesized to exhibit unique electronic and steric properties due to the strong electron-withdrawing nature of the -CF₃ groups, which may influence its reactivity, stability, and applications in fields such as organic electronics, agrochemicals, or pharmaceuticals.
Properties
CAS No. |
886761-88-2 |
|---|---|
Molecular Formula |
C11H4F6N4 |
Molecular Weight |
306.17 g/mol |
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,9H |
InChI Key |
SOMJBPTVPYIDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=NC(C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate nitrile compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Catalysis
Propanedinitrile derivatives have been explored as ligands in various catalytic reactions. The presence of trifluoromethyl groups enhances the electronic properties of these ligands, making them suitable for:
- Cross-Coupling Reactions : These compounds serve as effective ligands in palladium-catalyzed reactions like the Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds .
- Frustrated Lewis Pairs : Research has shown that compounds containing trifluoromethyl groups can form frustrated Lewis pairs with boranes. This interaction can activate small molecules like hydrogen, leading to novel anion formations which are crucial in synthetic organic chemistry .
Materials Science
The unique electronic properties imparted by the trifluoromethyl groups make propanedinitrile derivatives valuable in materials science:
- Organic Electronics : These compounds can be incorporated into organic photovoltaic devices due to their ability to modulate charge transport properties. Their high electron affinity and stability under operational conditions are advantageous .
- Dyes and Pigments : The vibrant colors produced by these compounds make them suitable for use in dyes and pigments for various applications, including textiles and coatings.
Medicinal Chemistry
In medicinal chemistry, propanedinitrile derivatives have potential therapeutic applications:
- Anticancer Agents : Studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl substitution may enhance bioactivity and selectivity towards cancer cells .
- Drug Development : The structural features of these compounds allow for modifications that can lead to improved pharmacokinetic properties in drug candidates.
Case Study 1: Catalytic Efficiency
A study published in Angewandte Chemie highlighted the use of a bis(trifluoromethyl)phenyl ligand in palladium-catalyzed cross-coupling reactions. The ligand demonstrated superior catalytic activity compared to traditional ligands, leading to higher yields and reduced reaction times .
Case Study 2: Material Performance
Research conducted on organic solar cells incorporating propanedinitrile derivatives revealed improved efficiency due to enhanced charge mobility. The incorporation of trifluoromethyl groups was found to stabilize the active layer under operational conditions, resulting in longer device lifetimes .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Catalysis | Cross-Coupling Reactions | High yield and efficiency |
| Materials Science | Organic Electronics | Enhanced charge transport properties |
| Medicinal Chemistry | Anticancer Agents | Improved selectivity and bioactivity |
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the activation or inhibition of specific pathways, depending on the context of its use. The compound’s effects are mediated by its ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s key distinguishing feature is its 3,5-bis(trifluoromethyl)phenyl group. Comparisons with structurally similar compounds reveal significant differences in properties based on substituent electronic and steric profiles:
- Trifluoromethyl (-CF₃) vs.
- Chloro (-Cl) Substitution: Chloro analogs, while less electronegative, may exhibit higher melting points due to increased molecular symmetry but suffer from reduced chemical inertness.
Electronic Properties via Computational Studies
Density-functional theory (DFT) studies, such as those employing Becke’s hybrid exchange-correlation functionals, have been critical in predicting electronic properties of fluorinated compounds. For the target compound, such methods likely predict:
- Dipole Moment: Elevated due to polar -CF₃ and nitrile groups.
- HOMO-LUMO Gap: Narrower than chloro or non-fluorinated analogs, suggesting enhanced charge-transfer capabilities .
Biological Activity
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- (CAS Number: 138555-70-1) is a compound characterized by its unique structure and potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H4F6N4
- Molecular Weight : 306.167 g/mol
- CAS Number : 138555-70-1
The compound features a diazenyl group linked to a propanedinitrile moiety and is notable for the presence of two trifluoromethyl groups on the phenyl ring. This structural configuration is believed to enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities:
- Inhibition of Enzymatic Activity : Compounds containing the 3,5-bis(trifluoromethyl)phenyl group have shown promise in inhibiting specific enzymes. For instance, studies on related compounds have demonstrated their ability to inhibit steroid 5α-reductase (SRD5A1), which is crucial for regulating dihydrotestosterone (DHT) levels in androgenic alopecia treatment .
- Anticancer Activity : The potential anticancer properties of propanedinitrile derivatives have been explored in various studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cellular proliferation .
- Antimicrobial Properties : Some derivatives of diazenyl compounds have been evaluated for their antimicrobial activity, indicating a broad spectrum of efficacy against various bacterial strains .
Table 1: Summary of Biological Activities
Case Study: Inhibition of DHT Production
A study focused on a related compound containing the same phenyl motif demonstrated significant inhibition of DHT production at low concentrations (IC50 = 1.44 µM), with minimal cytotoxicity observed at sub-cytotoxic levels . This suggests that propanedinitrile derivatives may be effective in treating conditions linked to androgen excess.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that compounds similar to propanedinitrile exhibit cytotoxic effects on human tumor cell lines, including leukemia and colon cancer cells. For example, one derivative displayed an IC50 value of 0.097 µM against VEGFR-2, indicating strong potential as an anticancer agent .
Q & A
Basic: What synthetic strategies are recommended for preparing Propanedinitrile derivatives with 3,5-bis(trifluoromethyl)phenyl substituents?
Methodological Answer:
Synthesis typically involves diazonium salt coupling reactions. For example, 3,5-bis(trifluoromethyl)aniline can be diazotized under acidic conditions (e.g., HCl/NaNO₂) to form the diazonium intermediate, which is then coupled with propanedinitrile derivatives. Reaction conditions (temperature, solvent polarity, and pH) must be optimized to stabilize the diazonium intermediate and prevent premature decomposition. Catalysts like Cu(I) or Pd-based systems may enhance coupling efficiency .
Basic: How can spectroscopic techniques resolve ambiguities in characterizing the diazenyl linkage in this compound?
Methodological Answer:
- NMR: The diazenyl (-N=N-) group’s proton environment is deshielded, appearing as a singlet near δ 8.0–8.5 ppm in NMR. NMR can confirm trifluoromethyl group symmetry (δ -60 to -65 ppm).
- IR: The -C≡N stretch in propanedinitrile appears at ~2200–2250 cm⁻¹, while the diazenyl N=N stretch is observed at ~1450–1550 cm⁻¹.
- X-ray Crystallography: Resolves bond lengths (N=N ~1.25 Å) and confirms spatial arrangement of substituents .
Advanced: What computational methods predict the electronic effects of 3,5-bis(trifluoromethyl)phenyl groups on the compound’s reactivity?
Methodological Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections is recommended to model electron-withdrawing effects. Key steps:
Optimize geometry using a basis set (e.g., 6-311++G(d,p)).
Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.
Perform natural bond orbital (NBO) analysis to quantify hyperconjugative interactions between trifluoromethyl groups and the diazenyl-propanedinitrile core .
Advanced: How do steric effects from the 3,5-bis(trifluoromethyl)phenyl group influence regioselectivity in cycloaddition reactions?
Methodological Answer:
The bulky CF₃ groups impose steric hindrance, directing reactions to less sterically encumbered positions. For example, in Diels-Alder reactions:
- Experimental Design: Use dienophiles with varying steric demands (e.g., maleic anhydride vs. tetracyanoethylene).
- Kinetic Studies: Monitor reaction rates via HPLC or in-situ IR to identify favored pathways.
- Computational Modeling: Compare transition-state energies for different regiochemical outcomes using DFT .
Basic: What safety precautions are critical when handling this compound due to its trifluoromethyl and nitrile groups?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile nitrile byproducts.
- PPE: Acid-resistant gloves and goggles to prevent contact with reactive intermediates.
- Waste Disposal: Neutralize diazonium salts with urea before disposal to prevent explosive decomposition .
Advanced: How can retrosynthetic tools like T-Rex assist in designing novel derivatives of this compound?
Methodological Answer:
- Step 1: Input the target structure into T-Rex to generate retrosynthetic pathways.
- Step 2: Prioritize routes with commercially available building blocks (e.g., 3,5-bis(trifluoromethyl)phenyl precursors).
- Step 3: Validate predicted steps via small-scale trials (e.g., Suzuki-Miyaura coupling for aryl-nitrogen bonds) .
Basic: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Methodological Answer:
- LC-MS/MS: Use reverse-phase columns (C18) with trifluoroacetic acid (TFA) in the mobile phase to separate polar impurities.
- Limitations: Trifluoromethyl groups may cause ion suppression in ESI-MS; mitigate with post-column infusion of modifiers (e.g., ammonium formate) .
Advanced: What role does this compound play in asymmetric catalysis, particularly with iridium or rhodium complexes?
Methodological Answer:
The electron-deficient 3,5-bis(trifluoromethyl)phenyl group stabilizes metal centers via π-backbonding. Example protocol:
Synthesize a Rh–POP pincer complex by reacting the compound with [Rh(COE)₂Cl]₂.
Test catalytic activity in C–H activation using 2-(methylthio)acetophenone as a substrate.
Compare enantioselectivity with analogs lacking CF₃ groups using chiral GC or HPLC .
Basic: How does the compound’s stability under thermal/UV stress inform storage conditions?
Methodological Answer:
- Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (CF₃ groups typically enhance thermal stability up to 200°C).
- Photostability: UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm) reveals degradation pathways (e.g., N=N bond cleavage). Store in amber vials at -20°C .
Advanced: Can QSPR models predict the biological activity of derivatives targeting enzyme inhibition?
Methodological Answer:
- Dataset Curation: Compile structural (e.g., logP, polar surface area) and bioactivity data (IC₅₀ values) for analogs.
- Model Training: Use partial least squares (PLS) regression or neural networks to correlate descriptors with activity.
- Validation: Cross-check predictions against in vitro assays (e.g., kinase inhibition) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
